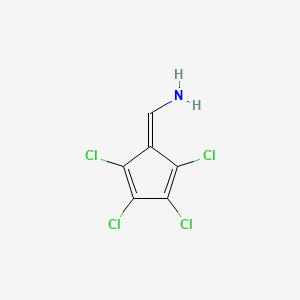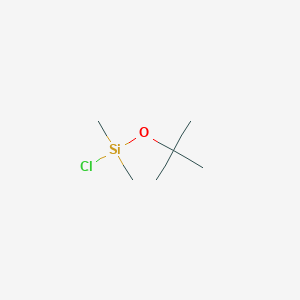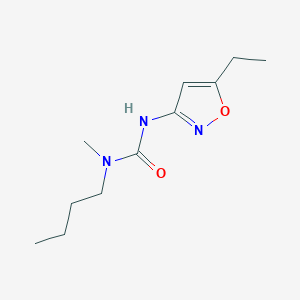
N-Butyl-N'-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of N-butylurea with 5-ethyl-1,2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Substitution reactions can occur at the oxazole ring or the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea has been explored for various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the application, such as inhibiting specific enzymes in a therapeutic context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea include other urea derivatives and oxazole-containing molecules. Examples include:
- N-Butyl-N’-(5-methyl-1,2-oxazol-3-yl)-N-methylurea
- N-Butyl-N’-(5-ethyl-1,2-thiazol-3-yl)-N-methylurea
Uniqueness
The uniqueness of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea lies in its specific structure, which may confer unique reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
55808-55-4 |
|---|---|
Molekularformel |
C11H19N3O2 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
1-butyl-3-(5-ethyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-7-14(3)11(15)12-10-8-9(5-2)16-13-10/h8H,4-7H2,1-3H3,(H,12,13,15) |
InChI-Schlüssel |
ZFJVUDOHBMURNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C(=O)NC1=NOC(=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



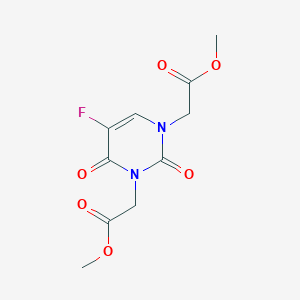

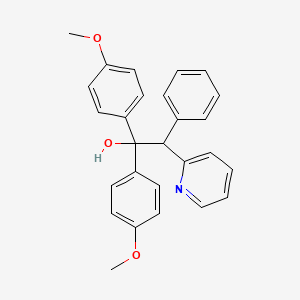
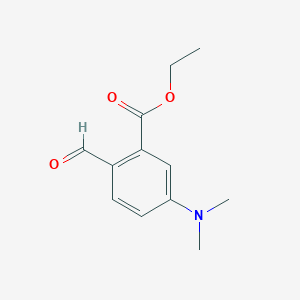
methanone](/img/structure/B14622956.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)

